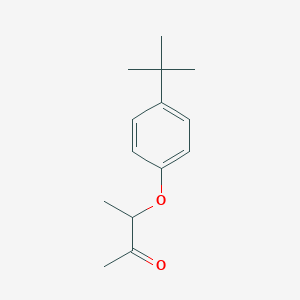

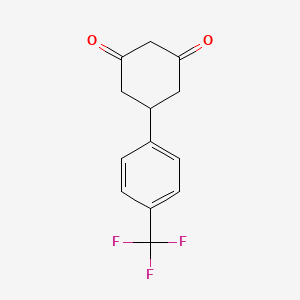

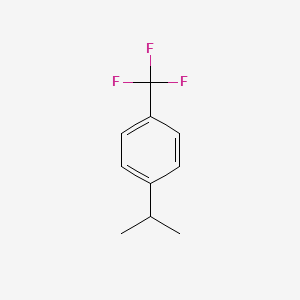

![molecular formula C7H4ClN3O2 B1297739 3-氯-8-硝基咪唑并[1,2-a]吡啶 CAS No. 52310-45-9](/img/structure/B1297739.png)

3-氯-8-硝基咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

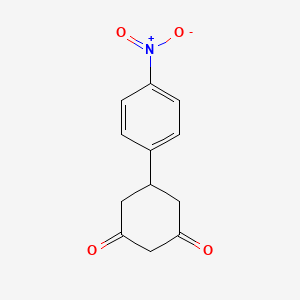

3-Chloro-8-nitroimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds featuring a fused imidazole and pyridine ring system. This compound is of interest due to its potential as a building block in organic synthesis and medicinal chemistry, as it can be further functionalized to create a variety of derivatives with diverse biological activities.

Synthesis Analysis

The synthesis of related 3-nitroimidazo[1,2-a]pyridine derivatives has been reported in several studies. For instance, a new heterocyclic reductive alkylating agent, 2-chloromethyl-3-nitroimidazo[1,2-a]pyrimidine, was synthesized and shown to react under phase-transfer catalysis conditions to yield C-alkylated derivatives . Another study reported the synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines using sodium dichloroiodide, which provided moderate to good yields and tolerated various functional groups . These methods highlight the reactivity of the nitro and chloro substituents in facilitating further chemical transformations.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using various analytical techniques. X-ray crystallography confirmed the structure of a related compound, N-(2-pyridyl)-benzimidoyl cyanide, which was initially thought to be a ring-closed product but was found to be an open-chain derivative . This underscores the importance of rigorous structural determination in the study of these compounds.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines exhibit versatile reactivity, allowing for the expansion of structural diversity. For example, Suzuki–Miyaura cross-coupling reactions have been used to arylate 2-chloro-3-nitroimidazo[1,2-a]pyridine, followed by reduction of the nitro group to an amine, which afforded various amides, anilines, and ureas . The nitro group in these compounds is crucial for facilitating chlorine displacement during nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-8-nitroimidazo[1,2-a]pyridine and its derivatives are influenced by the presence of electron-withdrawing nitro and chloro groups. These substituents affect the electron density of the heterocyclic ring system, which in turn influences the compound's reactivity towards nucleophilic and electrophilic agents. The properties of these compounds are typically characterized using NMR, MS, IR spectra, and elemental analysis, as well as X-ray crystallography when possible .

科学研究应用

药物化学应用

硝基咪唑类药物,其中包括与 3-氯-8-硝基咪唑并[1,2-a]吡啶在结构上相关的化合物,因其在药物化学中广泛的潜在应用而备受关注。它们一直被积极地研究为药物、人工诊断、病理探针等。具体来说,它们因其抗癌、抗菌和抗寄生虫特性而被广泛用于临床。李等人在 2018 年进行的系统综述强调了硝基咪唑化合物的当前研究和应用,包括它们在抗肿瘤、抗菌、抗真菌、抗寄生虫、抗结核、抗高血压药物以及人工诊断和病理探针中的作用。这表明,鉴于 3-氯-8-硝基咪唑并[1,2-a]吡啶与硝基咪唑在结构上的相关性,可以对其进行类似应用的潜在研究 (Li et al., 2018)。

光学传感器和生物应用

嘧啶和咪唑衍生物,类似于 3-氯-8-硝基咪唑并[1,2-a]吡啶,因其形成配位键和氢键的能力而被用作精细传感材料,使其适合用作传感探针。该应用延伸到一系列生物和医学应用,表明可以探索类似的化合物以开发具有生物学相关性的新型光学传感器。金达尔和考尔 (2021) 对嘧啶附加光学传感器的综述整合了各种基于嘧啶的光学传感器,突出了它们在生物学应用中的潜力 (Jindal & Kaur, 2021)。

安全和危害

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation .

未来方向

Imidazo[1,2-a]pyridines, including 3-Chloro-8-nitroimidazo[1,2-a]pyridine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as bioactive scaffolds . Future research may focus on developing environmentally benign synthetic strategies and exploring new applications of these compounds .

属性

IUPAC Name |

3-chloro-8-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEQCVZXCWHLDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345838 |

Source

|

| Record name | 3-chloro-8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-8-nitroimidazo[1,2-a]pyridine | |

CAS RN |

52310-45-9 |

Source

|

| Record name | 3-chloro-8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-8-nitroimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

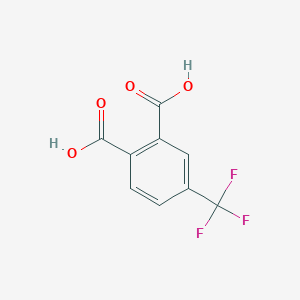

![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)